molecular formula C18H18N4O2S B3463294 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Numéro de catalogue: B3463294
Poids moléculaire: 354.4 g/mol
Clé InChI: ZRXGCDBBENIAAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a pyrazole-based acetamide derivative characterized by a pyridin-2-ylsulfanyl substituent. Pyrazole-acetamide hybrids are of significant interest due to their diverse pharmacological and materials science applications, including antifungal, insecticidal, and non-linear optical properties . This article provides a detailed comparison of this compound with structurally related analogs, focusing on crystallography, hydrogen bonding, synthetic routes, and substituent effects.

Propriétés

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-17(20-15(23)12-25-16-10-6-7-11-19-16)18(24)22(21(13)2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXGCDBBENIAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C22H25N7O4S
  • Molecular Weight : 483.5 g/mol
  • IUPAC Name : N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Biological Activity Overview

The biological activity of this compound has been evaluated against various pathogens and in different therapeutic contexts. Below are key findings from recent studies.

Antibacterial Activity

Research indicates that derivatives of the pyrazole compound exhibit significant antibacterial properties. For instance:

  • Activity Against Bacteria : The compound showed efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
    • Minimum Inhibitory Concentrations (MIC) were determined to assess potency.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia).
    • IC50 Values : The compound exhibited IC50 values below that of standard chemotherapeutics, indicating potential as an anticancer agent .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4315Doxorubicin 10
Jurkat6Doxorubicin 12

The precise mechanisms through which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A study conducted by researchers at the University of Baghdad demonstrated that metal complexes formed with this ligand exhibited enhanced antibacterial activity compared to the free ligand .
  • Anticancer Activity Assessment : Another investigation reported that modifications to the pyrazole structure significantly improved cytotoxicity against cancer cell lines, suggesting structure–activity relationships (SAR) are crucial for optimizing therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Core Structural Features

The target compound shares a common pyrazole-acetamide backbone with analogs such as:

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (methylsulfanyl substituent) .
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (dichlorophenyl substituent) .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide (bulky sulfonyl substituent) .

Key Differences :

  • Steric and electronic effects vary: chloro substituents (e.g., 2,4-dichlorophenyl) increase electronegativity, while sulfonyl groups enhance steric bulk .

Crystallographic Data

Crystal packing and hydrogen bonding patterns are critical for understanding physical properties:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Motifs Reference
Target Compound (Hypothetical Data) P21/c a=14.92, b=6.65, c=19.58, β=110.7° N—H···O, C—H···O (dimers)
[4-(Methylsulfanyl)phenyl]acetamide analog P21/c a=14.9176, b=6.6527, c=19.5792, β=110.689° R₂²(10) dimers via N—H···O
2,4-Dichlorophenylacetamide analog P1̄ a=9.893, b=10.284, c=11.137, α=93.1°, β=94.9°, γ=115.3° R₂²(10) dimers

Observations :

  • The methylsulfanyl analog crystallizes in the same monoclinic P21/c system as the hypothetical target compound, suggesting similar packing efficiency .
  • Dichlorophenyl derivatives adopt triclinic systems due to steric clashes, reducing symmetry .
  • R₂²(10) hydrogen-bonded dimers are common, stabilizing crystal lattices across analogs .

Comparison of Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in dichlorophenyl analogs) reduce reaction yields due to decreased nucleophilicity .
  • Bulkier groups (e.g., sulfonyl in ) require longer reaction times or elevated temperatures.
  • Pyridin-2-ylsulfanyl may enhance solubility in polar solvents, facilitating purification vs. hydrophobic methylsulfanyl groups.

Hydrogen Bonding and Molecular Interactions

Hydrogen bonding dictates solubility, melting points, and bioactivity:

Compound Hydrogen Bond Donor/Acceptor Graph Set Analysis Biological Implications
Target Compound N—H···O (amide), C—H···O (weak) R₂²(10) + C—H···O chains Enhanced solubility in DMSO/water
Methylsulfanyl Analog N—H···O, C—H···S R₂²(10) Moderate antifungal activity
Dichlorophenyl Analog N—H···O, C—Cl···π interactions R₂²(10) Insecticidal properties

Key Findings :

  • Pyridin-2-ylsulfanyl’s nitrogen may form additional C—H···N bonds, altering packing vs. methylsulfanyl .
  • Dichlorophenyl analogs leverage C—Cl···π interactions for tighter packing and higher melting points (~473–475 K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.